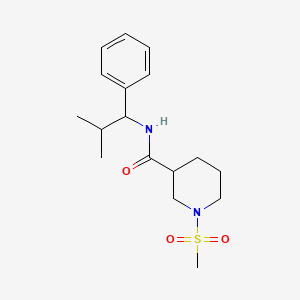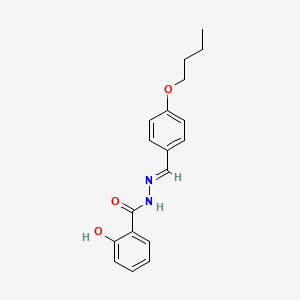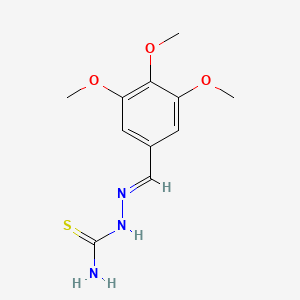
N-(2-methyl-1-phenylpropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction "N-(2-methyl-1-phenylpropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide" belongs to a class of compounds characterized by the presence of a piperidine ring, a feature common in many bioactive molecules. Research in this area often focuses on exploring the biological activities of such compounds.
Synthesis Analysis The synthesis of related piperidine derivatives typically involves multi-step chemical processes. For example, Khalid et al. (2014) synthesized a series of piperidine derivatives starting from ethyl piperidine-4-carboxylate, moving through several intermediates, and employing techniques such as reacting with alkyl/aryl sulfonyl chlorides (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis The molecular structure of such compounds is characterized using techniques like IR, 1H-NMR, and mass spectroscopy, as demonstrated in the study by Khalid et al. (2014). These techniques help in confirming the structural integrity and functional groups present in the synthesized compound (Khalid, Rehman, & Abbasi, 2014).
Chemical Reactions and Properties Piperidine derivatives often exhibit reactions typical of sulfonyl and carboxamide groups. They can participate in various chemical reactions, forming new compounds with potentially diverse biological activities, as seen in the studies by Khalid et al. (2014) and others (Khalid, Rehman, & Abbasi, 2014).
Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their handling and application in various fields. These properties are typically determined using standard laboratory techniques.
Chemical Properties Analysis The chemical properties, including reactivity, stability, and functional group analysis, are central to understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.
科学的研究の応用
Mass Spectrometry Analysis
One study discusses the mass spectrometry analysis of a growth hormone secretagogue, highlighting amide bond cleavage and gas-phase rearrangement phenomena. This research provides insights into the structural and molecular behavior of similar compounds under mass spectrometry conditions, which could be relevant for the compound when undergoing analytical assessments (X. Qin, 2002).
Enantioseparation Techniques
Research on enantioseparation techniques for active pharmaceutical ingredients (API) and their intermediates has been conducted using liquid chromatography. This study demonstrates the compound's involvement in the development of precise separation methods, which are crucial for ensuring the purity and efficacy of pharmaceuticals (Lili Zhou et al., 2010).
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. This research highlights the therapeutic potential of these compounds in treating conditions like Alzheimer's disease by inhibiting AChE (H. Sugimoto et al., 1990).
Cyclin-Dependent Kinase Inhibitors
Another application involves searching for cyclin-dependent kinase inhibitors using a new variant of the cope elimination. This research underscores the compound's relevance in the development of cancer therapies, targeting specific enzymes critical for cell cycle regulation (R. Griffin et al., 2006).
Antibacterial Activity
The synthesis and evaluation of N,N-Diethylamide bearing benzenesulfonamide derivatives have been researched for their antibacterial properties. This study indicates the potential use of such compounds in developing new antibacterial agents, contributing to the fight against bacterial infections (O. Ajani et al., 2013).
Oxidative Metabolism in Drug Development
Investigations into the oxidative metabolism of novel antidepressants have shed light on the metabolic pathways and enzymatic interactions of compounds like N-(2-methyl-1-phenylpropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. Such research is vital for understanding the pharmacokinetics and safety profile of new drugs (Mette G. Hvenegaard et al., 2012).
特性
IUPAC Name |
N-(2-methyl-1-phenylpropyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13(2)16(14-8-5-4-6-9-14)18-17(20)15-10-7-11-19(12-15)23(3,21)22/h4-6,8-9,13,15-16H,7,10-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFCANNDNCLLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1-phenylpropyl)-1-(methylsulfonyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B5558556.png)
![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B5558557.png)

![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5558570.png)
![6-methoxy-3-methyl-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B5558577.png)
![2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558581.png)
![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5558588.png)
![N-[4-(2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]acetamide](/img/structure/B5558590.png)



![8-fluoro-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-2-quinolinecarboxamide](/img/structure/B5558618.png)
![1-[3'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-yl]ethanone](/img/structure/B5558620.png)
